5-bromo-2-iodo-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Characterized by a five-membered aromatic ring containing two nitrogen atoms at non-adjacent positions, this compound features bromine and iodine substituents at the 5 and 2 positions, respectively. The introduction of these halogen atoms significantly influences the compound's reactivity and spatial arrangement, making it an intriguing subject for various chemical applications, particularly in medicinal chemistry and material science.
In the realm of biology and medicine, 5-bromo-2-iodo-1H-imidazole is explored for its potential as a pharmacophore in drug design. Its derivatives have shown promise in developing various therapeutic agents, including:
The synthesis of 5-bromo-2-iodo-1H-imidazole typically involves halogenation of imidazole derivatives. A common method includes:
The reaction conditions often require specific solvents, catalysts, and temperature control to optimize yield and minimize by-products. Industrial methods may employ continuous flow reactors for efficiency .
5-bromo-2-iodo-1H-imidazole finds utility across various fields:
Research into the interactions of 5-bromo-2-iodo-1H-imidazole with biological targets is ongoing. It is particularly relevant in studies involving:
Such studies are crucial for elucidating the compound's role in drug development and therapeutic applications.
Several compounds share structural similarities with 5-bromo-2-iodo-1H-imidazole. Here are some notable examples:
| Compound Name | Structural Characteristics | Unique Features |
|---|---|---|
| 5-bromo-1H-imidazole | Bromine at position 5 | Lacks iodine substitution; simpler reactivity |
| 2-iodo-1H-imidazole | Iodine at position 2 | No bromine; different electronic properties |
| 4,5-dibromo-1H-imidazole | Two bromine substituents | Increased reactivity due to multiple halogens |
| 5-bromo-2-(trifluoromethyl)-1H-imidazole | Trifluoromethyl group at position 2 | Different halogen; unique electronic characteristics |
The uniqueness of 5-bromo-2-iodo-1H-imidazole lies in its dual halogenation (bromine and iodine), which provides distinct reactivity profiles compared to its mono-halogenated counterparts. This feature enhances its versatility for chemical modifications and applications in various fields .
The systematic name 5-bromo-2-iodo-1H-imidazole follows IUPAC rules for numbering substituents on the imidazole ring. The parent structure, imidazole (C₃H₄N₂), is a diazole with nitrogen atoms at positions 1 and 3. Substituents are prioritized by atomic number (iodine > bromine), leading to the numbering:
The molecular formula is C₃H₂BrIN₂, with a molecular weight of 272.87 g/mol. Key identifiers include:
The planar aromatic ring exhibits resonance stabilization, with halogen atoms influencing electron distribution and reactivity.
The crystallographic investigation of halogen-substituted imidazoles reveals distinctive structural features that differentiate these compounds from their unsubstituted counterparts [15]. Single-crystal X-ray diffraction studies of related halogenated imidazole derivatives demonstrate significant alterations in molecular geometry upon halogen incorporation [20]. The systematic analysis of crystal structures containing both bromine and iodine substituents on imidazole rings provides fundamental insights into the structural consequences of dual halogen substitution [16].
Crystallographic data for 5-bromo-2-iodo-1H-imidazole indicates a molecular formula of C₃H₂BrIN₂ with a molecular weight of 272.87 g/mol [1] [2]. The compound crystallizes with characteristic bond lengths that reflect the influence of halogen substitution on the imidazole framework [21]. Comparative crystallographic analysis reveals that carbon-bromine bond lengths in halogen-substituted imidazoles typically range from 1.880 to 1.886 Å, while carbon-iodine bonds extend from 2.054 to 2.090 Å [20] [15].
The structural landscape of halogen-substituted imidazoles demonstrates that bromine and iodine substituents introduce significant geometric perturbations to the aromatic ring system [16]. X-ray crystallographic studies of related compounds such as 1-methyl-2,4,5-triiodoimidazole reveal the formation of triangular trimers through intermolecular halogen bonding, with iodine-nitrogen distances significantly shorter than van der Waals radii [15]. These structural features indicate that halogen substitution at the 2 and 5 positions of the imidazole ring creates a molecular architecture capable of participating in directional intermolecular interactions [16].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₃H₂BrIN₂ | [1] |
| Molecular Weight | 272.87 g/mol | [1] |
| CAS Number | 857811-78-0 | [1] |
| Carbon-Bromine Bond Length | 1.880-1.886 Å | [20] |
| Carbon-Iodine Bond Length | 2.054-2.090 Å | [15] |
The tautomeric equilibrium in 5-bromo-2-iodo-1H-imidazole is fundamentally altered compared to unsubstituted imidazole due to the presence of electron-withdrawing halogen substituents [7] [29]. Computational studies on halogen-substituted imidazoles demonstrate that the introduction of bromine and iodine substituents significantly affects the relative stability of different tautomeric forms [12]. The aromatic stabilization energy of the compound is reduced compared to unsubstituted imidazole, as evidenced by changes in the Harmonic Oscillator Model of Aromaticity index values [29].
Research on imidazole tautomerism reveals that the most stable tautomer of unsubstituted imidazole possesses complete aromatic character with full π-electron delocalization [7]. However, the introduction of halogen substituents at the 2 and 5 positions disrupts this aromatic stabilization through inductive and resonance effects [29]. The Harmonic Oscillator Model of Aromaticity index for halogen-substituted imidazoles typically ranges from 0.75 to 0.85, compared to 0.85-0.95 for unsubstituted imidazole [29].
Theoretical investigations demonstrate that halogen substitution influences the energetic ordering of tautomeric forms in imidazole derivatives [12]. The presence of both bromine and iodine substituents creates a compound with reduced aromatic character, as the electron-withdrawing nature of these halogens diminishes the cyclic π-electron delocalization essential for aromatic stabilization [7]. Studies on related halogenated azoles indicate that the migration barriers for halogen atoms are significantly higher than those for hydrogen atoms, contributing to the structural stability of specific tautomeric forms [12].
The electronic structure calculations reveal that the tautomeric behavior of 5-bromo-2-iodo-1H-imidazole is governed by the interplay between aromatic stabilization and halogen electronic effects [29]. The compound exhibits reduced tautomeric flexibility compared to unsubstituted imidazole, with the halogen substituents effectively stabilizing particular tautomeric forms through electronic interactions [12].
| Tautomeric Property | Unsubstituted Imidazole | 5-bromo-2-iodo-1H-imidazole |
|---|---|---|
| HOMA Index | 0.85-0.95 | 0.70-0.80 (estimated) |
| Aromatic Character | Complete | Significantly reduced |
| Tautomeric Stability | High | Moderate |
| π-Electron Delocalization | Full | Partially disrupted |
The simultaneous presence of bromine at the 5-position and iodine at the 2-position of the imidazole ring creates a unique electronic environment characterized by cumulative electron-withdrawing effects [18] [28]. Computational analysis of halogen-substituted imidazoles demonstrates that the electronic properties of the ring system are significantly modified by the presence of multiple halogen substituents [18]. The electronegativity differences between bromine (2.96) and iodine (2.66) result in asymmetric electronic perturbations across the imidazole framework [30].
Nuclear magnetic resonance studies of halogen-substituted imidazoles reveal characteristic chemical shift patterns that reflect the electronic influence of halogen substituents [28]. The carbon-13 nuclear magnetic resonance chemical shifts in halogen-substituted imidazole derivatives are significantly altered compared to unsubstituted compounds, with halogen substitution causing downfield shifts consistent with reduced electron density [10]. Theoretical calculations indicate that the electronic charge distribution in 5-bromo-2-iodo-1H-imidazole is substantially modified, with the ring system becoming electron-deficient due to the inductive effects of both halogen substituents [18].
The molecular orbital analysis of halogenated imidazoles demonstrates that bromine and iodine substitution affects both the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels [28]. The electron-withdrawing nature of the halogen substituents results in stabilization of the molecular orbitals, with the magnitude of stabilization being greater for bromine substitution than for iodine due to the higher electronegativity of bromine [30]. Density functional theory calculations reveal that the natural bond orbital charges on the halogen atoms are substantially different, with bromine carrying a more negative partial charge than iodine [18].
The electronic effects of dual halogen substitution extend beyond simple additive contributions, as the asymmetric placement of different halogens creates unique electronic polarization patterns within the imidazole ring [28]. Studies on related halogen-substituted heterocycles indicate that the combination of bromine and iodine substituents results in distinctive reactivity patterns compared to compounds containing only one type of halogen [19].
| Electronic Property | Fluorine | Chlorine | Bromine | Iodine |
|---|---|---|---|---|
| Electronegativity | 3.98 | 3.16 | 2.96 | 2.66 |
| Atomic Radius (Å) | 0.64 | 0.99 | 1.14 | 1.33 |
| Electronic Effect | Strong withdrawal | Moderate withdrawal | Moderate withdrawal | Weak withdrawal |
| Bond Length to Carbon (Å) | 1.35-1.40 | 1.76-1.80 | 1.88-1.92 | 2.05-2.10 |
The molecular geometry of 5-bromo-2-iodo-1H-imidazole exhibits distinctive features when compared to other halogenated imidazole derivatives [21] [25]. Comparative structural analysis reveals that the presence of two different halogens at non-adjacent positions creates unique geometric constraints that differentiate this compound from symmetrically substituted analogs [22]. The bond angles and distances within the imidazole ring are systematically altered by the presence of both bromine and iodine substituents [25].
The title compound (CAS 857811-78-0) possesses a five-membered, $$C{3}N{2}$$ aromatic core. Bromination at C5 is electronically driven, whereas iodination at C2 usually exploits either lithiation or Lewis‐acid activation to override innate selectivity [1] [2]. Balancing these disparate reactivities under scalable, green conditions is the overarching challenge addressed in the sections below.
| Parameter | Value | Technique |
|---|---|---|
| Molecular formula | C₃H₂BrIN₂ [3] | Vendor HRMS |
| Exact mass | 271.83 amu [3] | HRMS (ESI) |
| $$^{1}$$H NMR δ$$_{\text{CDCl₃}}$$ | 12.7 (br s, N–H), 7.52 (s, C4-H) [2] | 400 MHz |
| C–Br bond length | 1.89 Å [4] | X-ray (NHC complex) |
| C–I bond length | 2.10 Å [4] | X-ray (NHC complex) |
| Entry | Reagent (equiv.) | Solvent | Temp./time | Yield of 5-bromoimidazole (%) |
|---|---|---|---|---|
| 1 | N-bromosuccinimide (1.1) | MeOH | reflux, 4 h | 80 % [1] |
| 2 | Br₂ (1.0) + AcOH | 0 → 25 °C, 2 h | 63 % [5] | |
| 3 | NBS (1.2) + BF₃·Et₂O (cat.) | DMF, 0 °C, 30 min | 90 % [6] | |
| 4 | Photoredox BrCCl₃ (1.5) | MeCN, blue LED, 3 h | 54 % [7] |
Key insights
| Strategy | Base/Activator | Iodine Source | Representative Yield |
|---|---|---|---|
| Lithiation–Iodolysis | n-BuLi, –78 °C | I₂ (1.1 eq) | 65 % (flow, 40 s) [2] |
| Lewis-acid activation | BF₃·Et₂O (5 eq) | NIS (1.0 eq) | 77 % [8] |
| Oxidative iodination | NaI (1.2 eq) + K₂S₂O₈ | H₂O/MeCN, 70 °C | 68 % [9] |
Process notes
A telescoped NBS bromination followed by BF₃·Et₂O-mediated NIS iodination affords the target in 71 % overall yield on 50 mmol scale without intermediate work-up [1] [8]. Careful solvent swap from DMF to DCM prevents LiBr precipitation and maximizes iodination efficiency.
The orthogonal C–Br/C–I manifold permits stepwise Pd-catalyzed diversification. Select examples are summarised in Table 3.
| Coupling Step | Catalyst / Ligand | Base | Product (Ar = p-Ph) | Yield (%) | Selectivity |
|---|---|---|---|---|---|
| Suzuki at C2–I | Pd(PPh₃)₄ (2 %) | K₃PO₄ | 2-aryl-5-Br derivative | 92 % [10] | >99:1 mono |
| Suzuki at C5–Br | Pd₂(dba)₃/XPhos (1 %) | Cs₂CO₃ | 2-aryl-5-aryl | 86 % [11] | >95:5 mono |
| Sonogashira at C2–I | PdCl₂(PtBu₃)₂ (2 %) + CuI | Et₃N | 2-alkynyl-5-Br | 78 % [12] | >90 % |
| Buchwald–Hartwig at C5–Br | Pd₂(dba)₃/Xantphos (3 %) | KOtBu | 2-aryl-5-NHR | 74 % [13] | – |
Optimization highlights
| Solvent | Relative Dielectric (ε) | C5 Br:NBS Rate (k_rel) | C2 I:NIS Yield (%) | Observed Selectivity Comments |
|---|---|---|---|---|
| DMF | 36.7 | 1.0 (ref) | 77 [8] | High polarity stabilises σ-bromo-imidazolium intermediate |
| DCM | 9.1 | 0.4 | 54 [7] | Lower ε slows electrophile transfer; favours poly-iodination |
| HFIP | 16.7 | 0.3 | 84 [7] | Strong H-bonding polarises NIS; superior ortho control |
| MeOH | 32.6 | 0.9 | 48 [1] | Competes via solvolysis; minor 2-methoxy side-product |
Take-away
Polyhalogenated imidazoles exhibit strong silica retention (R_f ≈ 0.05 in 1:1 EtOAc/hexane) [15]. Key remediation tactics are outlined in Table 5.
| Challenge | Symptom | Optimized Solution | Outcome |
|---|---|---|---|
| Bromide/iodide co-elution | Overlapping TLC streaks | Pre-wash column with 1.5% NEt₃ in hexane [16] | Baseline separation achieved |
| Metal salt carry-over | Grey bands, Pd ↑ | 2% w/w thiourea silica plug [17] | <5 ppm Pd by ICP |
| Thermal lability | Decomposition > 100 °C | Avoid high-vacuum drying; use 35 °C bath [15] | >98% purity retained |
| Polyiodide coloration | Brown tint | Treat crude with Na₂S₂O₃ (0.1 M, sat. aq.) [18] | Colourless product, 96 % recovery |
Combined workflow (NBS bromination → Na₂S₂O₃ quench → flash SiO₂ with basic modifier) consistently furnishes 5-bromo-2-iodo-1H-imidazole in >97% HPLC purity at 73–76 % overall isolated yield on 0.1–1.0 mol scale [1] [2].